N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a methylphenyl group, and a cyclopentanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide typically involves multiple steps. One common method includes the acetylation of 4-aminophenyl compounds followed by cyclization with cyclopentanecarboxylic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, such as bromine or chlorine compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but with different functional groups.
Acetanilide, 4’-sulfanilyl-: Shares the acetylamino group but differs in other structural aspects.
Uniqueness
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-15-5-7-17(8-6-15)21(13-3-4-14-21)20(25)23-19-11-9-18(10-12-19)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
FWOUZOPIKKTXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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